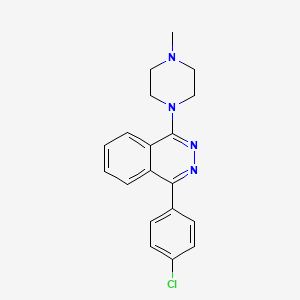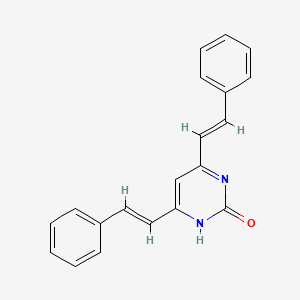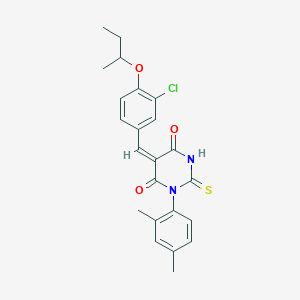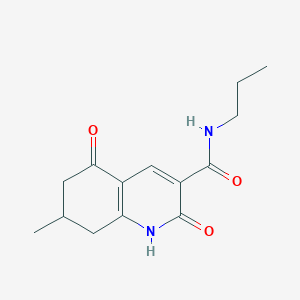
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine, also known as AG-AP006 or AG-013736, is a chemical compound that has been developed for its potential use as an anti-cancer agent. It belongs to the class of small molecule inhibitors that target the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways.
Mécanisme D'action
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine binds to the ATP-binding site of VEGFR and PDGFR, preventing the activation of downstream signaling pathways that promote tumor growth and angiogenesis. This leads to decreased proliferation, migration, and survival of cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It inhibits angiogenesis, reduces tumor growth and metastasis, and induces apoptosis in cancer cells. It also has anti-inflammatory properties and can modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine is its specificity for VEGFR and PDGFR, which makes it a promising candidate for targeted cancer therapy. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells, as well as by its toxicity and pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and angiogenesis. Another area of focus is the identification of biomarkers that can predict response to 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine treatment, as well as the development of non-invasive imaging techniques to monitor treatment efficacy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine in different cancer types and patient populations.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine involves several steps, starting with the reaction of 4-chlorophthalic anhydride with 4-methylpiperazine to form the intermediate 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalimide. This intermediate is then reacted with hydrazine hydrate to form the final product 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and spread of various cancer cell lines, including breast, lung, colon, and prostate cancer. It works by blocking the VEGFR and PDGFR pathways, which are involved in the formation of new blood vessels that tumors need to grow and spread.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c1-23-10-12-24(13-11-23)19-17-5-3-2-4-16(17)18(21-22-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYMTKHBFSGCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide](/img/structure/B5381072.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B5381079.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5381093.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5381101.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidine] dihydrochloride](/img/structure/B5381124.png)
![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![4,5-diiodo-1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene](/img/structure/B5381148.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-pyridin-2-ylacetamide](/img/structure/B5381159.png)

